N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide
Description
Historical Development of Bithiophene-Based Molecular Architectures
Bithiophene derivatives have long served as cornerstone materials in organic electronics due to their tunable electronic properties and structural versatility. Early research focused on regioregular polythiophenes, where head-to-head (HH) or head-to-tail (HT) linkages dictated π-conjugation efficiency. The advent of alkoxy-functionalized bithiophenes marked a paradigm shift, as oxygen atoms introduced noncovalent interactions (e.g., S···O, O···H) that enhanced molecular packing and charge mobility. For instance, bithiophene imide (BTI) derivatives, such as BTI-MN-b8, demonstrated upright molecular orientations on substrates, with intramolecular distances of 3.26 Å for N···S interactions and 2.43–2.47 Å for O···H contacts, enabling highly ordered self-assembled monolayers (SAMs) for organic thin-film transistors (OTFTs).
The evolution toward 2,3'-bithiophene scaffolds addressed limitations in conventional 2,2'-linked systems. By introducing asymmetric connectivity, researchers achieved reduced steric hindrance and improved solubility while maintaining planar backbones. For example, alkoxy-functionalized HH-linked bithiophenes exhibited hole mobilities exceeding 4.1 × 10⁻² cm² V⁻¹ s⁻¹ in OTFTs, rivaling benchmark polymers like P3HT. These advancements underscore the critical role of linkage geometry in optimizing optoelectronic performance.
Ethanediamide Derivatives in Contemporary Chemical Research
Ethanediamide (oxamide) derivatives have emerged as pivotal motifs in molecular design due to their dual hydrogen-bonding capacity and conformational rigidity. In polymeric semiconductors, ethanediamide groups facilitate interchain charge transport by promoting tight π-π stacking. The synthesis of N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide exemplifies this strategy, where the ethanediamide bridge connects a bithiophene donor and a fluorophenyl acceptor.
Recent studies highlight ethanediamide’s versatility in stabilizing molecular architectures. For instance, poly(4,4′-didodecyl-2,2′-bithiophene-azine) (PDDBTA) incorporated hydrazine-linked ethanediamide units, achieving power conversion efficiencies (PCEs) of 2.18% in organic photovoltaics (OPVs). The compound’s stability under ambient conditions (∼10% PCE drop after 200 hours) further underscores ethanediamide’s role in mitigating oxidative degradation. These findings position ethanediamide derivatives as critical enablers of durable, high-performance organic electronic devices.
Significance of the 2,3'-Bithiophene Scaffold in Molecular Design
The 2,3'-bithiophene scaffold distinguishes itself through unique electronic and steric properties. Unlike symmetric 2,2'-bithiophenes, the 2,3' linkage introduces a kinked geometry that reduces crystallinity while preserving conjugation pathways. Single-crystal analyses of BTI-MN-b8 revealed twisted angles of 8.2° between thiophene and MN groups, ensuring efficient π-orbital overlap despite asymmetric connectivity. This structural feature enables solution-processable semiconductors with high hole mobilities, as demonstrated by PDDBTA’s 4.1 × 10⁻² cm² V⁻¹ s⁻¹ in OTFTs.
Furthermore, the 2,3'-bithiophene scaffold’s site-specific reactivity at the 5/5′ positions allows precise functionalization. Alkoxy groups at these positions enhance solubility and film-forming capabilities, as seen in HH-linked bithiophene/thiazole polymers. For the target compound, the 2-hydroxyethyl substituent on the bithiophene moiety likely improves interfacial adhesion to metal oxide substrates, a critical factor in SAM-based devices.
Research Trajectory and Scientific Significance
The integration of 2,3'-bithiophene, ethanediamide, and fluorophenyl components in this compound opens new avenues in materials science. The fluorophenyl group’s electron-withdrawing nature enhances charge separation in OPVs, while its hydrophobic character improves environmental stability. Preliminary data from analogous compounds, such as PDDBTA:PCBM blends, suggest PCEs comparable to P3HT-based systems (2.18% vs. 3–5%), with superior shelf-life stability.
Future research should prioritize structure-property relationship studies to optimize side-chain engineering and donor-acceptor compatibility. For instance, substituting the hydroxyethyl group with branched alkyl chains could further enhance solubility without sacrificing charge mobility. Additionally, computational modeling of the compound’s frontier molecular orbitals (FMOs) would elucidate its charge-transfer dynamics, guiding iterative design improvements.
Table 1: Comparative Performance of Bithiophene-Based Semiconductors
| Compound | Mobility (cm² V⁻¹ s⁻¹) | PCE (%) | Stability (PCE Retention) | Source |
|---|---|---|---|---|
| PDDBTA | 4.1 × 10⁻² | 2.18 | 90% (200 h) | |
| BTI-MN-b8 | 0.15 | N/A | N/A | |
| P3HT | 0.01–0.1 | 3–5 | 65% (200 h) |
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S2/c20-14-3-1-12(2-4-14)9-21-18(24)19(25)22-10-15(23)17-6-5-16(27-17)13-7-8-26-11-13/h1-8,11,15,23H,9-10H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKLXZYIZSBWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound contains a bithiophene moiety, which is known for its electronic properties, and an ethanediamide structure that may interact with various biological targets. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₉H₁₈F₁N₂O₂S₂
- Molecular Weight : 392.51 g/mol
- CAS Number : 2320725-98-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through several mechanisms:
- π–π Stacking Interactions : The bithiophene component allows for significant π–π stacking interactions with nucleic acids and proteins, potentially influencing their structure and function.
- Hydrogen Bonding : The hydroxyethyl and amide groups can form hydrogen bonds with various biological molecules, enhancing binding affinity to target sites.
- Modulation of Enzyme Activity : Preliminary studies suggest that this compound may modulate the activity of certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and inflammation.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:
- A study demonstrated that related bithiophene derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through oxidative stress pathways .
- Another investigation highlighted the ability of thiophene-based compounds to inhibit tumor growth in vivo by interfering with angiogenesis .
Antimicrobial Activity
Research has also shown potential antimicrobial effects:
- Compounds with similar structures have been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives containing thiophene moieties have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
- The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.
Case Studies
-
Study on Anticancer Properties
- Objective : To evaluate the cytotoxic effects on human breast cancer cells (MCF-7).
- Method : MCF-7 cells were treated with varying concentrations of the compound over 48 hours.
- Results : A dose-dependent reduction in cell viability was observed, with IC50 values indicating potent cytotoxicity.
- : The compound may serve as a lead for developing new anticancer agents.
-
Antimicrobial Efficacy Assessment
- Objective : To assess the antibacterial activity against common pathogens.
- Method : Disk diffusion method was employed against Staphylococcus aureus and E. coli.
- Results : Inhibition zones were measured, showing significant antibacterial activity compared to standard antibiotics.
- : Suggests potential as a novel antimicrobial agent.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
N-[2-(1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N′-(4-fluorophenyl)ethanediamide ()
- Core structure : Ethanediamide with a 4-fluorophenyl substituent.
- Differences : Replaces the bithiophene-hydroxyethyl group with a benzodioxol-piperazinyl moiety.
- Implications : The piperazinyl group introduces basicity and conformational flexibility, while benzodioxol enhances lipophilicity. These features may alter solubility and receptor affinity compared to the target compound .
N-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide ()
- Core structure : Ethanediamide with a bithiophene-hydroxyethyl group.
- Differences : Substitutes the 4-fluorophenyl group with a 2-methoxyphenyl moiety.
VM-6: 2-(4'-Methyl-N-(2-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate ()
- Core structure : Carboxamide with a biphenyl-trifluoromethyl system.
- Differences : Nitrate ester and trifluoromethyl groups enhance electrophilicity and metabolic resistance.
- Implications : The biphenyl system offers extended π-conjugation, while the nitrate group may confer vasodilatory activity absent in the target compound .
Physicochemical and Spectroscopic Comparison
Key Observations :
- VM-6 ’s IR spectrum confirms carbonyl (1700 cm⁻¹) and N-H (3249 cm⁻¹) stretches, consistent with amide functionalities. The target compound likely exhibits similar peaks but with thiophene-related C-S/C=C vibrations (~1400–1600 cm⁻¹).
Spectroscopic Characterization
- IR Spectroscopy : VM-6’s carbonyl (1700 cm⁻¹) and N-H (3249 cm⁻¹) stretches provide a benchmark for the target compound’s amide and hydroxyethyl groups .
- 1H-NMR : Aromatic protons in VM-6 (δ 6.18–7.95 ppm) and biphenyl systems suggest the target’s bithiophene protons may resonate similarly, with additional shifts from the hydroxyethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
